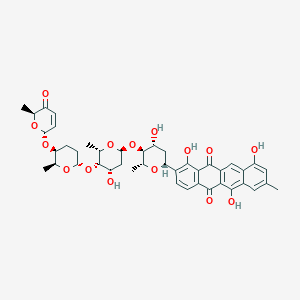

Galtamycin B

Description

Properties

CAS No. |

855779-79-2 |

|---|---|

Molecular Formula |

C43H48O15 |

Molecular Weight |

804.8 g/mol |

IUPAC Name |

1,6,10-trihydroxy-2-[(2R,4R,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]-8-methyltetracene-5,12-dione |

InChI |

InChI=1S/C43H48O15/c1-17-12-25-24(28(45)13-17)14-26-37(40(25)50)39(49)23-7-6-22(38(48)36(23)41(26)51)32-15-29(46)42(20(4)52-32)58-35-16-30(47)43(21(5)55-35)57-34-11-9-31(19(3)54-34)56-33-10-8-27(44)18(2)53-33/h6-8,10,12-14,18-21,29-35,42-43,45-48,50H,9,11,15-16H2,1-5H3/t18-,19-,20+,21-,29+,30-,31-,32+,33-,34-,35-,42+,43+/m0/s1 |

InChI Key |

NWYUSUAHSWSTCK-UHCMZIKDSA-N |

Isomeric SMILES |

C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@H]3O)C4=C(C5=C(C=C4)C(=O)C6=C(C5=O)C=C7C(=CC(=CC7=C6O)C)O)O)C)C)O[C@H]8C=CC(=O)[C@@H](O8)C |

Canonical SMILES |

CC1C(CCC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)C4=C(C5=C(C=C4)C(=O)C6=C(C5=O)C=C7C(=CC(=CC7=C6O)C)O)O)C)C)OC8C=CC(=O)C(O8)C |

Origin of Product |

United States |

Biosynthesis and Pathway Elucidation of Galtamycin B

Polyketide Synthase (PKS) System Involvement in Angucycline Core Formation

The core scaffold of Galtamycin B is derived from an angucycline intermediate, a class of aromatic polyketides. nih.govmdpi.com The formation of this characteristic benz[a]anthracene framework is the responsibility of a Type II polyketide synthase (PKS) system. nih.gov Angucyclines represent the most extensive group of natural products derived from Type II PKS-decaketide pathways. nih.gov

Type II PKS systems are multi-enzyme complexes that function iteratively to construct polyketide chains. mdpi.comfrontiersin.org The minimal PKS required for this process typically consists of three essential components:

Ketosynthase (KSα): Catalyzes the iterative Claisen condensation reaction, which extends the polyketide chain. frontiersin.org

Chain Length Factor (CLF or KSβ): Works in conjunction with KSα and is crucial for determining the specific length of the polyketide backbone. frontiersin.org

Acyl Carrier Protein (ACP): A small, acidic protein that carries the growing polyketide chain via a phosphopantetheine arm. frontiersin.org

This core system of KSα, CLF, and ACP generates a poly-β-ketone backbone through repeated condensation steps. mdpi.comresearchgate.net Following the assembly of the full-length chain, the highly reactive intermediate is subjected to a series of cyclization and aromatization reactions, catalyzed by associated enzymes like cyclases and aromatases, to form the stable, polycyclic aromatic core of the angucycline. researchgate.net

The biosynthesis of the angucycline core begins with a starter unit, most commonly acetyl-CoA. nih.gov This starter unit is loaded onto the PKS system, followed by the sequential addition of nine extender units, which are typically malonyl-CoA. nih.govmdpi.com This process results in the formation of a linear decaketide backbone (a 20-carbon chain). nih.gov Isotopic labeling studies using [1-¹³C] acetate (B1210297) and [1,2-¹³C] acetate have confirmed that the carbon framework of the benz[a]anthracene moiety originates from this polyketide assembly pathway. nih.gov Subsequent enzymatic activities, including ketoreduction, cyclization, and aromatization, fold this linear chain into the tetracyclic angucyclinone structure that serves as the precursor to this compound. nih.govresearchgate.net

Genetic Basis of this compound Biosynthesis

The genetic blueprint for this compound production is encoded in a dedicated biosynthetic gene cluster (BGC). nih.govresearchgate.net The structural similarity between this compound and saquayamycin (B1681451) Z suggested they might originate from a single BGC, a hypothesis confirmed by cloning and genetic analysis. nih.govresearchgate.net

Researchers successfully cloned and characterized the entire biosynthetic gene cluster responsible for the production of both this compound and saquayamycin Z from Micromonospora sp. Tü6368. nih.govresearchgate.net DNA sequence analysis of a 36.7 kb region of this cluster, referred to as the "saq gene cluster," revealed the presence of 31 distinct genes believed to be involved in the formation of these compounds. nih.govresearchgate.net The direct link between this gene cluster and the production of both metabolites was unequivocally demonstrated through heterologous expression experiments and targeted gene inactivation studies. nih.gov These experiments confirmed that both the angucycline saquayamycin Z and the tetracenequinone this compound are derived from the same set of genes. nih.govresearchgate.net

The 31 open reading frames (ORFs) identified within the saq gene cluster encode a suite of enzymes necessary for building the polyketide core, tailoring it, and attaching sugar moieties. nih.govresearchgate.net While a full functional analysis of all 31 genes is extensive, key enzyme classes typical for angucycline biosynthesis were identified, including:

Type II polyketide synthase genes (e.g., KSα, CLF, ACP). nih.gov

Post-polyketide tailoring enzymes (e.g., oxygenases, reductases, cyclases). nih.gov

Sugar biosynthetic genes. nih.gov

Glycosyltransferases. nih.govnih.gov

Regulatory and transport genes. nih.gov

Targeted inactivation of specific glycosyltransferase genes within the cluster was instrumental in characterizing their functions. nih.gov These genetic manipulations not only provided insight into the assembly of the saccharide chains but also led to the production of novel Galtamycin derivatives and demonstrated that tetracenequinones like this compound are formed from angucycline precursors. nih.govresearchgate.net

Glycosylation Pathways and Saccharide Chain Assembly

Glycosylation, the enzymatic attachment of sugars, is a critical step in the biosynthesis of this compound, influencing its biological activity. The saq gene cluster contains the necessary genes for synthesizing the required sugar units and for catalyzing their attachment to the angucyclinone core. nih.govnih.gov

Investigations into the glycosyltransferase genes within the saq cluster have shed light on the assembly of the final molecule's saccharide chains. researchgate.net By systematically inactivating these genes, researchers were able to elucidate the function of five distinct glycosyltransferases. nih.govresearchgate.net This approach provided crucial information on the specific sequence of sugar attachment and the roles of each enzyme in building the complete oligosaccharide side chains of both this compound and saquayamycin Z. nih.gov These studies demonstrated a stepwise assembly process where specific glycosyltransferases are responsible for adding particular sugar moieties in a defined order. nih.govresearchgate.net

Role of Glycosyltransferases in Deoxysugar Incorporation

The precise attachment of deoxysugar units to the aglycone is catalyzed by a series of specific glycosyltransferases (GTs) encoded within the biosynthetic gene cluster. In the closely related biosynthesis of P-1894B and grincamycin, three key GTs have been identified: GcnG1, GcnG2, and GcnG3.

GcnG3 functions as a C-glycosyltransferase, responsible for the attachment of D-olivose to the C-9 position of the angucycline core. This initial glycosylation step is crucial for the subsequent action of other GTs. GcnG1 and GcnG2 are O-glycosyltransferases that work in a coordinated manner to assemble and attach the L-rhodinose-containing disaccharide. Specifically, GcnG1 is responsible for attaching the L-rhodinose disaccharide to the 3-O-position of the aglycone. Subsequently, GcnG2 attaches another L-rhodinose moiety to the previously incorporated D-olivose. The cooperative action of these GTs ensures the correct assembly of the characteristic trisaccharide chain of this compound.

Specificity of Saccharide Components (e.g., L-rhodinose, D-olivose, 2-deoxy-sugars)

The saccharide moieties of this compound are composed of specific deoxysugars, primarily L-rhodinose and D-olivose. These sugars are 2,6-dideoxyhexoses, meaning they lack hydroxyl groups at both the C-2 and C-6 positions. The biosynthesis of these unusual sugars involves a dedicated set of enzymes encoded within the gene cluster that modify common sugar precursors.

The glycosyltransferases involved in this compound biosynthesis exhibit a high degree of specificity for both the sugar donor (the activated deoxysugar) and the acceptor molecule (the angucycline aglycone or a glycosylated intermediate). This specificity ensures the incorporation of the correct saccharide components in the correct sequence and with the correct stereochemistry, which is essential for the final biological activity of the this compound molecule.

| Enzyme | Sugar Transferred | Linkage Position |

| GcnG3 (or homolog) | D-olivose | 9-C |

| GcnG1 (or homolog) | L-rhodinose disaccharide | 3-O |

| GcnG2 (or homolog) | L-rhodinose | Attached to D-olivose |

Post-Polyketide Synthase Modification and Structural Diversification

Following the initial synthesis of the polyketide backbone by the type II PKS, the angucycline core of this compound undergoes a series of tailoring reactions. These modifications are critical for generating the final, biologically active structure.

Enzymatic and Non-Enzymatic Rearrangements of the Angucycline Core

The formation of the characteristic angucycline framework is a key post-PKS event. In many angucycline biosyntheses, this involves the rearrangement of an initial anthracycline-type intermediate. This transformation is often catalyzed by specific oxygenases that facilitate the necessary bond cleavages and formations to establish the angular ring system. While the precise enzymatic and non-enzymatic steps for this compound are still under investigation, it is understood that the process involves complex oxidative chemistry to achieve the final core structure.

Molecular Mechanisms of Action and Cellular Interventions

Interaction with Molecular Targets

While specific, detailed studies on the direct molecular interactions of Galtamycin B are not extensively available in the current body of scientific literature, the mechanisms of related angucycline and other ribosome-targeting antibiotics provide a framework for understanding its potential targets.

Ribosomal Binding and Translational Inhibition

It is widely accepted that many antibiotics, including those structurally related to this compound, function by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. nih.govmdpi.comuic.edumdpi.com While direct evidence for this compound's binding site on the ribosome is yet to be fully elucidated, the general mechanism for ribosome-targeting antibiotics involves binding to specific sites on the ribosomal RNA (rRNA) or ribosomal proteins. nih.govmdpi.comuic.edu This binding event disrupts the normal process of translation, leading to an inhibition of protein synthesis. nih.gov

For instance, aminoglycoside antibiotics, a well-studied class of ribosome inhibitors, bind to the A-site of the 16S rRNA within the 30S ribosomal subunit. wikipedia.org This interaction can interfere with the correct decoding of the messenger RNA (mRNA) and inhibit the translocation of the ribosome along the mRNA. wikipedia.org It is plausible that this compound employs a similar, though not identical, mechanism of action by targeting a critical functional center of the ribosome.

Cellular Responses and Signaling Cascades

The interaction of this compound with its molecular targets initiates a cascade of cellular events, ultimately leading to significant consequences for the cell.

Induction of Programmed Cell Death in Eukaryotic Cells (e.g., Apoptosis)

In eukaryotic cells, this compound and related angucyclines have demonstrated potent cytotoxic activity, often through the induction of programmed cell death, or apoptosis. mdpi.comresearchgate.net Studies on the related compound, Saquayamycin (B1681451) B1, have shown that it can induce apoptosis in human colorectal cancer cells. mdpi.comnih.gov This process is often mediated through the activation of specific signaling pathways. For Saquayamycin B1, the PI3K/AKT signaling pathway has been implicated in its pro-apoptotic effects. mdpi.comnih.gov

The induction of apoptosis by cytotoxic agents can involve various cellular triggers, including DNA damage and the generation of reactive oxygen species (ROS). nih.gov While the precise signaling cascades activated by this compound remain to be fully characterized, it is likely that it engages with the intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and the subsequent dismantling of the cell. scialert.netresearchgate.netucl.ac.benih.govwvu.edu

Interference with Gene Expression and Transcriptional Processes

The cellular response to antibiotic stress often involves significant changes in gene expression. While direct studies on this compound's impact on transcriptional processes are not available, research on other antibiotics has shown that they can modulate gene expression even at subinhibitory concentrations. These changes can affect a wide range of cellular functions, including metabolism, virulence, and stress responses.

For example, studies on gentamicin (B1671437) have shown that it can induce changes in the expression of genes involved in inflammatory pathways, such as the NF-κB pathway, and can also lead to the regulation of numerous genes in kidney cells. nih.gov It is conceivable that this compound could also exert part of its biological effects by altering the transcriptional landscape of target cells, although further research is needed to confirm this.

Comparative Analysis of Mechanistic Modalities with Related Angucyclines

This compound belongs to the diverse family of angucycline antibiotics, which includes compounds like saquayamycins and landomycins. nih.gov While sharing a common structural scaffold, subtle variations in their chemical structures can lead to differences in their biological activities and mechanisms of action.

For instance, Saquayamycin B1 has been shown to exert its anti-cancer effects by inhibiting the PI3K/AKT signaling pathway. mdpi.comnih.gov In contrast, other anti-tumor antibiotics, such as doxorubicin, primarily act through DNA intercalation and inhibition of topoisomerase II. nih.govmdpi.com A comparative analysis of the cytotoxic mechanisms of different angucyclines reveals a diversity of molecular targets and signaling pathways. Some angucyclines are known to induce tumor cell death through mitochondrial damage and oxidative stress. mdpi.com

The table below provides a comparative overview of the reported mechanisms of action for this compound and a related angucycline, Saquayamycin B1, as well as the well-characterized antibiotic, Doxorubicin. It is important to note that the information on this compound is inferred from the general activities of angucyclines, as specific mechanistic studies are limited.

| Feature | This compound (Inferred) | Saquayamycin B1 | Doxorubicin |

| Primary Target | Ribosome (presumed) | PI3K/AKT Pathway mdpi.comnih.gov | DNA, Topoisomerase II nih.govmdpi.com |

| Cellular Process Inhibited | Protein Synthesis | Cell Proliferation, Invasion, Migration mdpi.comnih.gov | DNA Replication, Transcription nih.govmdpi.com |

| Mechanism of Cell Death | Apoptosis | Apoptosis mdpi.comnih.gov | Apoptosis, Necrosis nih.gov |

| Key Signaling Pathway | Not fully elucidated | PI3K/AKT mdpi.comnih.gov | p53, MAPK nih.gov |

This comparative analysis highlights the mechanistic diversity within and between different classes of anti-tumor antibiotics. While this compound's precise molecular interactions are still under investigation, the study of related compounds provides valuable insights into its potential modes of action.

Synthetic Biology and Pathway Engineering for Galtamycin B

Heterologous Expression of the Biosynthetic Gene Cluster

Heterologous expression, the transfer of a BGC from its native producer to a more tractable host organism, is a cornerstone of synthetic biology for natural product discovery and development. This approach can activate silent BGCs, improve product yields, and facilitate genetic manipulation.

The heterologous expression of a BGC, such as that for Galtamycin B, typically involves several key steps. First, the BGC must be identified and isolated from the genome of the producing organism, often a Streptomyces species. Techniques like genome mining and sequencing are instrumental in this process. Once identified, the large size and high GC content of many actinobacterial BGCs can present challenges for cloning and stable maintenance in a heterologous host. To address this, various specialized cloning techniques have been developed, including Transformation-Associated Recombination (TAR) cloning in yeast, which can handle large DNA fragments.

The choice of a heterologous host is critical for successful expression. Well-characterized Streptomyces strains, such as S. coelicolor, S. lividans, and S. albus, are frequently used due to their genetic tractability and proven ability to produce a wide range of secondary metabolites. These hosts often have established genetic tools and a better understanding of their native metabolic networks, which can be engineered to support the production of the target compound. However, the metabolic environment of the heterologous host can significantly influence the outcome. Competition for precursor metabolites between native and heterologously expressed pathways can limit the yield of the desired product.

An example of heterologous expression of a related compound's BGC is the expression of the spi gene cluster from a marine Streptomyces sp. in S. albus J1074. This work successfully yielded six angucycline derivatives and two by-products, demonstrating the potential of this technique to not only produce the target compounds but also to generate novel analogues. nih.gov

Table 1: Common Heterologous Hosts for Streptomyces BGCs

| Host Organism | Key Features |

| Streptomyces coelicolor | Well-characterized genetics and metabolism. |

| Streptomyces lividans | Genetically tractable and often produces higher yields than the native host. |

| Streptomyces albus | Good host for expressing diverse BGCs. |

| Escherichia coli | Fast-growing and well-understood, but often requires significant engineering to produce complex natural products. |

Rational Design and Metabolic Engineering Strategies for Enhanced Production

One key approach is to increase the supply of essential precursors. The biosynthesis of this compound, like other polyketides, requires a steady supply of malonyl-CoA and other extender units. Metabolic engineering can be used to upregulate the pathways that produce these precursors. For instance, overexpression of acetyl-CoA carboxylase, the enzyme responsible for converting acetyl-CoA to malonyl-CoA, is a common strategy to boost polyketide production.

Another critical aspect is the optimization of the expression of the biosynthetic genes themselves. Placing the this compound BGC under the control of strong, inducible promoters can significantly increase the transcription of the pathway genes and, consequently, the production of the final compound. Furthermore, codon optimization of the genes for the chosen heterologous host can improve translation efficiency.

Reducing the flux through competing metabolic pathways is also a powerful strategy. By knocking out genes involved in pathways that drain key precursors away from this compound biosynthesis, the metabolic flux can be redirected towards the desired product. For example, deleting genes involved in fatty acid biosynthesis, which also utilizes malonyl-CoA, can increase the availability of this precursor for polyketide synthesis.

Finally, optimizing fermentation conditions, such as media composition, temperature, and pH, can have a profound impact on the yield of this compound. A systematic approach, often guided by statistical methods like Design of Experiments (DoE), can identify the optimal conditions for maximal production.

Directed Biosynthesis of this compound Analogues

Directed biosynthesis is a powerful technique that involves the genetic modification of a BGC to produce novel analogues of the parent natural product. By inactivating or modifying specific genes within the this compound BGC, it is possible to alter the structure of the final molecule in a predictable manner. This approach can generate a diverse range of analogues that can be screened for improved biological activity or novel therapeutic properties.

For example, the inactivation of genes encoding tailoring enzymes, such as glycosyltransferases, methyltransferases, or oxidoreductases, can lead to the accumulation of biosynthetic intermediates or the production of analogues lacking specific functional groups. In the biosynthesis of the antibiotic tiacumicin B, the inactivation of a halogenase, two glycosyltransferases, a sugar C-methyltransferase, an acyltransferase, and two cytochrome P450s resulted in the accumulation of 18 different analogues. This highlights the potential of this approach to rapidly generate chemical diversity.

Furthermore, the introduction of genes from other biosynthetic pathways can lead to the creation of hybrid molecules with novel features. For instance, introducing a halogenase from a different pathway could lead to the production of a halogenated this compound analogue, which may exhibit enhanced biological activity.

Combinatorial biosynthesis, which involves the swapping of domains or modules between different polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) enzymes, can also be used to generate a vast number of new structures. While technically challenging, this approach offers the potential to create a wide array of novel this compound analogues with diverse functionalities.

Structure Activity Relationships Sar and Analog Design

Identification of Critical Structural Moieties for Biological Activity

The biological activity of Galtamycin B and related angucycline glycosides is intrinsically linked to specific structural features within both the aglycone and the saccharide moieties. Research on angucyclines has consistently demonstrated that the aglycone portion is fundamental to their cytotoxic and antibacterial effects. Any significant alteration to this core structure often leads to a substantial decrease or complete loss of biological activity. This underscores the importance of the polycyclic aromatic framework in interacting with biological targets.

| Moiety | Importance for Biological Activity | Reference |

| Aglycone Framework | Essential for cytotoxic and antibacterial effects. Significant alterations can lead to a total loss of activity. | General Angucycline SAR |

| Saccharide Chain | Crucial for solubility, cell permeability, and binding affinity. The length and composition are key determinants of potency. | General Angucycline SAR |

Regio- and Diastereoselective Derivatization Strategies

The development of new this compound analogs with enhanced or modified biological activities relies on the ability to perform precise chemical modifications. Regio- and diastereoselective derivatization strategies are therefore of paramount importance, allowing for the targeted alteration of specific functional groups within the molecule.

The oligosaccharide chain of this compound presents numerous opportunities for chemical modification. The hydroxyl groups on the sugar rings can be selectively protected and deprotected to allow for specific reactions at desired positions. Strategies for modifying saccharide moieties often involve:

Acylation and Alkylation: Introduction of acyl or alkyl groups at specific hydroxyl positions can alter the lipophilicity and steric profile of the molecule, potentially affecting its interaction with cellular targets and metabolic stability.

Modification of Amino Sugars: For angucyclines containing amino sugars, derivatization of the amino group can be a powerful tool to modulate activity.

While specific examples of these modifications on this compound are not extensively documented in publicly available literature, studies on the closely related saquayamycins have demonstrated the feasibility of regio- and diastereoselective additions of alcohols to the L-aculose moiety. These studies have shown that while variations at the L-aculose moieties had little effect on in vitro cytotoxic activity, changes in the aglycone structure led to a complete loss of biological activity.

The aglycone framework of this compound, being critical for its activity, is a challenging but important target for modification. The aromatic and quinone functionalities offer sites for chemical manipulation, although such alterations must be approached with caution to avoid disrupting the core pharmacophore. Strategies for aglycone modification may include:

Modification of Substituents on the Aromatic Rings: Altering the electronic properties of the aromatic system through the introduction or modification of substituents could influence the molecule's redox potential and its ability to interact with biological macromolecules.

Derivatization of Ketone and Hydroxyl Groups: The ketone and hydroxyl groups on the aglycone are potential sites for derivatization to probe their importance in target binding and to modulate the molecule's physicochemical properties.

It is important to reiterate that research on other angucyclines has shown that even minor changes to the aglycone can have a dramatic negative impact on biological activity, suggesting that this part of the molecule is highly optimized for its function.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For complex natural products like this compound, QSAR can be a valuable tool to:

Identify the physicochemical properties (e.g., electronic, steric, and hydrophobic) that are most influential for biological activity.

Predict the activity of novel, untested analogs, thereby guiding synthetic efforts towards more potent compounds.

Gain insights into the mechanism of action by understanding how different structural features contribute to the interaction with the biological target.

While specific QSAR studies focused solely on this compound are not readily found in the literature, QSAR methodologies have been applied to other classes of antibiotics and natural products. The application of 2D- and 3D-QSAR to a series of this compound analogs would involve the generation of a dataset of compounds with measured biological activities and the subsequent development of a statistical model that correlates molecular descriptors with this activity. Such a model could then be used to prioritize the synthesis of new derivatives with a higher probability of exhibiting desired biological effects.

Rational Design Principles for Novel this compound Analogues

The rational design of novel this compound analogues is an iterative process that integrates the knowledge gained from SAR studies, derivatization strategies, and computational modeling. The primary goal is to develop new compounds with improved properties, such as enhanced potency, greater selectivity, reduced toxicity, or the ability to overcome drug resistance. Key principles in the rational design of this compound analogues include:

Preservation of the Core Pharmacophore: Given the critical role of the aglycone, design strategies should aim to maintain its structural integrity while making subtle modifications to fine-tune its properties.

Exploitation of the Saccharide Moiety for "Fine-Tuning": The sugar chain offers a more forgiving scaffold for modification and can be used to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. For example, attaching different sugar units could alter the drug's solubility, cell uptake, and target recognition.

Structure-Based Design: If the biological target of this compound is known and its three-dimensional structure has been determined, structure-based drug design techniques can be employed. This involves using computational docking and molecular modeling to design analogs that fit optimally into the target's binding site.

Combinatorial Biosynthesis: Advances in the understanding of the biosynthetic pathways of angucyclines open up the possibility of using genetic engineering to create novel this compound analogs. By manipulating the genes responsible for the synthesis of the aglycone and the attachment of sugar units, it may be possible to generate a library of new compounds for biological screening.

The successful application of these rational design principles holds the promise of developing next-generation this compound analogues with superior therapeutic potential.

Preclinical Investigation in in Vitro Systems

Efficacy Evaluation in Cell-Based Assays

The initial assessment of a novel compound's therapeutic potential often begins with cell-based assays to determine its biological activity against specific cell types, such as cancer cells or pathogenic microorganisms.

Galtamycin B has been identified as having cytostatic activity, meaning it can inhibit the growth and proliferation of cancer cells. nii.ac.jpscispace.com Studies have reported that this compound, along with co-isolated metabolites like Retymicin and Saquayamycin (B1681451) Z, demonstrates cytostatic effects against several human tumor cell lines. nii.ac.jpscispace.comresearchgate.net While these reports confirm its antiproliferative potential, specific half-maximal inhibitory concentration (IC50) values across a broad panel of cell lines are not extensively detailed in the available literature. The compound belongs to the angucycline family, many of which are noted for their potent cytotoxic and antiproliferative activities. nih.govnih.gov

| Cell Lines | Observed Effect | Reference |

|---|---|---|

| Various Human Tumor Cell Lines | Cytostatic activity | nii.ac.jpscispace.comresearchgate.net |

The angucycline class of antibiotics is well-regarded for its antibacterial properties, particularly against Gram-positive bacteria. nih.govnih.govresearchgate.net this compound is structurally related to other angucyclines that exhibit significant antibacterial action. nih.gov For instance, compounds isolated alongside this compound, such as Saquayamycin Z, are noted for their activity against Gram-positive bacteria. nih.govresearchgate.net While the broader class suggests activity, specific Minimum Inhibitory Concentration (MIC) data for this compound against a comprehensive panel of Gram-positive strains are not detailed in the reviewed literature.

| Microorganism Type | Observed Effect | Reference |

|---|---|---|

| Gram-Positive Bacteria | General antibacterial activity attributed to the angucycline class | nih.govresearchgate.net |

In Vitro Mechanistic Studies

Understanding how a compound exerts its biological effects at a molecular level is crucial for its development. Mechanistic studies investigate its cellular uptake, subcellular destination, and molecular targets.

Detailed studies describing the specific mechanisms by which this compound enters cells (cellular uptake) and where it accumulates within the cell's compartments (subcellular localization) are not extensively covered in the available scientific literature. Research on these aspects would be necessary to fully understand its pharmacodynamics at the cellular level.

The precise molecular target of this compound has not been definitively identified in the reviewed literature. However, the mechanism of action for other angucycline compounds often involves interaction with core cellular components and processes. For example, some related antibiotics are known to function as inhibitors of enzymes critical for cell survival and proliferation, such as DNA polymerase or DNA topoisomerase. nii.ac.jpnih.gov Another related compound, Waldiomycin, inhibits the bacterial signaling protein histidine kinase WalK. nih.gov While these findings provide potential avenues for investigation, the specific target engagement and selectivity profile for this compound remains an area for future research.

Advanced In Vitro Model Systems for Biological Activity Assessment

Modern drug discovery increasingly utilizes advanced in vitro models that more closely mimic the complex microenvironment of human tissues. These systems, such as three-dimensional (3D) tumor spheroids and organoids, offer a more physiologically relevant context for evaluating a compound's efficacy compared to traditional two-dimensional (2D) cell cultures. There are no reports in the available literature of this compound being evaluated in these advanced in vitro model systems. Future studies using such models could provide deeper insights into its potential therapeutic efficacy and behavior in a tissue-like context.

Mechanisms of Acquired and Intrinsic Resistance

Bacterial Resistance Modalities to Angucycline-Type Antibiotics

Based on studies of other angucycline antibiotics and broader classes of antibacterial agents, several potential mechanisms of resistance to Galtamycin B can be hypothesized. It is crucial to note that the following are general mechanisms and their specific involvement in this compound resistance requires explicit experimental validation.

One of the most common bacterial defense strategies is the production of enzymes that can chemically modify or degrade an antibiotic, rendering it inactive. Bacteria can produce enzymes that catalyze reactions such as hydrolysis, group transfer (e.g., acetylation, phosphorylation, glycosylation), and redox reactions, which alter the antibiotic's structure and prevent it from binding to its target. internationalscholarsjournals.comtamucc.edu For this compound, this could involve enzymatic alteration of its angucycline core or its attached sugar moieties.

Antibiotics typically function by binding to a specific molecular target within the bacterial cell, such as enzymes or ribosomal RNA (rRNA). nih.gov Mutations in the bacterial genes that code for these target sites can alter their structure, reducing the antibiotic's binding affinity and rendering it less effective. nih.gov For antibiotics that target the ribosome, such as many natural product-derived compounds, bacteria can also employ enzymes called methyltransferases to add a methyl group to the rRNA at or near the antibiotic's binding site. frontiersin.org This modification can create steric hindrance, preventing the drug from binding effectively. frontiersin.org

Bacteria can actively expel antibiotics from the cell using transport proteins known as efflux pumps. nih.govnih.govnih.gov These pumps, located in the bacterial cell membrane, recognize a wide range of compounds, including various classes of antibiotics, and transport them out of the cell, thereby preventing the drug from reaching a high enough intracellular concentration to be effective. nih.govnih.gov Overexpression of these pumps is a common mechanism of multidrug resistance. nih.gov

The bacterial cell envelope, particularly the outer membrane of Gram-negative bacteria, can act as a permeability barrier, restricting the entry of antibiotics into the cell. mdpi.com Bacteria can develop resistance by modifying the composition and structure of their cell wall, for instance, by altering the number or type of porin channels, which are pores that allow molecules to pass through the outer membrane. illinois.edu A reduction in the influx of this compound due to such alterations could contribute to resistance.

Genetic and Molecular Determinants of Resistance Development

The development of antibiotic resistance is fundamentally a genetic process. nih.gov Resistance can arise from spontaneous mutations in a bacterium's own DNA, for example, in a gene encoding a drug target or a regulatory protein. youtube.com These mutations are then selected for under the pressure of antibiotic exposure.

Alternatively, and often more significantly, bacteria can acquire resistance genes from other bacteria through horizontal gene transfer. mdpi.com This can occur via several mechanisms, including:

Conjugation: The transfer of genetic material, often in the form of plasmids, between bacterial cells in direct contact.

Transformation: The uptake of free DNA from the environment.

Transduction: The transfer of bacterial DNA from one bacterium to another by a virus (bacteriophage).

These mobile genetic elements can carry genes that encode for efflux pumps, antibiotic-modifying enzymes, or proteins that protect the antibiotic's target. mdpi.com

Strategies for Mitigating and Overcoming Resistance in Preclinical Models

While specific preclinical strategies to overcome this compound resistance are not yet documented, general approaches to combat antibiotic resistance are under active investigation and could be applicable. These include:

Combination Therapy: Using a second agent that can inhibit a resistance mechanism, thereby restoring the activity of the primary antibiotic. A classic example is the use of β-lactamase inhibitors in combination with β-lactam antibiotics. mdpi.com

Efflux Pump Inhibitors (EPIs): Developing compounds that block the action of efflux pumps, thus allowing the antibiotic to accumulate inside the bacterial cell. nih.gov

Development of Antibiotic Analogs: Modifying the structure of the antibiotic to make it less susceptible to enzymatic inactivation or to improve its binding to a mutated target. nih.govresearchgate.net

Targeting Virulence Factors: Developing drugs that disarm bacteria by targeting their virulence factors rather than killing them directly, which may exert less selective pressure for the development of resistance. embopress.org

Further research is essential to elucidate the specific mechanisms of resistance to this compound and to develop effective strategies to counteract them, ensuring its potential as a therapeutic agent can be fully realized.

Q & A

Q. How can researchers leverage open-access databases to contextualize this compound findings?

-

Resources :

-

PubChem : Compare bioactivity data with structurally similar compounds (e.g., daunorubicin) .

<研究生科研学术常用网站> | 査文献 | 査导师团队 | 获取最新研究内容 | 建立个人文献库10:54

-

ChEMBL : Extract toxicity profiles to identify safe dosage ranges for follow-up studies .

-

Citation Practices : Attribute data sources clearly and avoid non-peer-reviewed platforms (e.g., Wikipedia) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.